molecular formula C6H4ClNO2S2 B2569848 (5-Cyanothiophen-3-yl)methanesulfonyl chloride CAS No. 2044712-91-4

(5-Cyanothiophen-3-yl)methanesulfonyl chloride

Cat. No. B2569848
CAS RN: 2044712-91-4
M. Wt: 221.67
InChI Key: YGSYZGWYRRSBBT-UHFFFAOYSA-N
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Description

“(5-Cyanothiophen-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2044712-91-4 . It has a molecular weight of 221.69 and its IUPAC name is (5-cyanothiophen-3-yl)methanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “(5-Cyanothiophen-3-yl)methanesulfonyl chloride” is 1S/C6H4ClNO2S2/c7-12(9,10)4-5-1-6(2-8)11-3-5/h1,3H,4H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(5-Cyanothiophen-3-yl)methanesulfonyl chloride” has a molecular weight of 221.69 .

Scientific Research Applications

Sodium Insertion into Vanadium Pentoxide

Methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3, demonstrating its utility in the study of electrochemical properties of vanadium pentoxide (V2O5) films. This research highlights the reversible intercalation of sodium into V2O5 films, showcasing the potential of MSC in high-performance cathode materials for sodium-ion batteries (Su, Winnick, & Kohl, 2001).

Synthesis of Pyrrolidines

The reaction of lithiated (phenylsulfonyl)methane with enantiomerically pure N-diphenylphosphinylaziridines, followed by further lithiation and reaction with acid chlorides, highlights a method for synthesizing 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines. This work illustrates the versatility of methanesulfonyl-based reagents in complex organic synthesis, providing high yields and excellent stereoselectivities (Craig, Jones, & Rowlands, 2000).

Molecular Structure Studies

The molecular structure of methane sulfonyl chloride has been elucidated through electron diffraction studies, offering insights into its geometry and potential reactivity. This foundational knowledge supports its application in diverse chemical reactions (Hargittai & Hargittai, 1973).

Protein Amino Acid Analysis

An innovative analytical procedure using methanesulfonic acid for the hydrolysis of proteins and peptides for amino acid analysis demonstrates the chemical's utility in biochemistry. This method facilitates the precise determination of amino acid composition, including sensitive amino acids like tryptophan and half-cystine (Simpson, Neuberger, & Liu, 1976).

Electrochemical Behaviors in High-Voltage Batteries

(Trimethylsilyl)methanesulfonate, with functional moieties similar to methanesulfonyl chloride, enhances the electrochemical performance of 5V-class layered over-lithiated oxides in batteries. This application underscores the role of sulfonyl and related compounds in improving interfacial stability and overall battery performance (Lim, Cho, Kim, & Yim, 2016).

Transition-State Structures for Solvolysis

Study of the solvolysis of methanesulfonyl chloride in water and methanol via theoretical methods has provided valuable insights into its reaction mechanisms. This research helps to understand the solvolysis process better, contributing to the development of new synthetic methodologies (Yang, Kang, Koo, & Lee, 1997).

properties

IUPAC Name

(5-cyanothiophen-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2S2/c7-12(9,10)4-5-1-6(2-8)11-3-5/h1,3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSYZGWYRRSBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CS(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Cyanothiophen-3-yl)methanesulfonyl chloride

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